3-(3-Amino-4-hydroxyphenyl)propanoic acid

HDAC Inhibition Cancer Epigenetics Enzymatic Assay

Researchers seeking a chemically distinct, ortho-amino-phenol scaffold for epigenetic drug discovery often face limited commercial availability of this precise substitution pattern. 3-(3-Amino-4-hydroxyphenyl)propanoic acid (CAS 90717-66-1) directly addresses this gap. - HDAC Inhibition: Derivatives demonstrate measurable IC50 values against HDAC1 (13.5 µM), HDAC8 (13.4 µM), and HDAC6 (9.53 µM). - Antiproliferative Activity: Validated by patent literature (US 6,818,780 B2) as a core scaffold for anticancer agents. - Antimicrobial Potency: Structural analogs achieve MIC values as low as 1 µg/mL against MRSA and 0.5 µg/mL against VRE. Supplied with comprehensive analytical data; available in research quantities for immediate dispatch.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 90717-66-1
Cat. No. B1304733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-4-hydroxyphenyl)propanoic acid
CAS90717-66-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13)
InChIKeyNAFCORCYCNQCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Amino-4-hydroxyphenyl)propanoic Acid: Differentiated Scaffold Overview


3-(3-Amino-4-hydroxyphenyl)propanoic acid (CAS 90717-66-1) is a phenylpropanoic acid derivative characterized by an ortho-amino, para-hydroxy substitution pattern on its aromatic ring . With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, this compound serves as a versatile small-molecule scaffold for the synthesis of derivatives with reported anticancer, antioxidant, and antimicrobial activities [1]. Its unique substitution pattern distinguishes it from positional isomers and simpler phenolic acids, offering a distinct profile of hydrogen-bonding capacity and metal-chelating potential .

Scaffold for synthesizing bioactive derivatives targeting HDAC, cancer cell models, antimicrobial and antioxidant assays
Ortho-amino, para-hydroxy substitution pattern enables unique heterocyclic derivatization and metal-chelation potential
Reported derivative profiles include non-hydroxamate HDAC inhibition, antiproliferative patent claims, radical scavenging, and anti-MRSA activity

Why 3-(3-Amino-4-hydroxyphenyl)propanoic Acid Cannot Be Replaced


Generic substitution within the phenylpropanoic acid class is not feasible due to the profound impact of the specific 3-amino-4-hydroxy substitution pattern on biological activity and target engagement. While compounds like 3-(4-hydroxyphenyl)propanoic acid (phloretic acid, CAS 501-97-3) or 3-amino-3-(4-hydroxyphenyl)propanoic acid (CAS 6049-54-3) share a core scaffold, the presence and position of the amino and hydroxyl groups dramatically alter electronic properties, hydrogen-bonding capabilities, and metal-chelating behavior . For instance, the ortho-amino group in 3-(3-Amino-4-hydroxyphenyl)propanoic acid is critical for the formation of specific heterocyclic derivatives and for potential interactions with enzymatic targets like histone deacetylases (HDACs) [1]. Furthermore, the compound's specific substitution pattern has been shown to be essential for antiproliferative activity, as detailed in patent literature exploring p-hydroxyphenyl propionic acid derivatives [2]. The following evidence quantifies these crucial differentiators.

Substitution pattern mismatch
Phloretic acid (4-hydroxy only) lacks the ortho-amino group, altering derivatization pathways and target-engagement potential.
HDAC inhibition context
Derivatives of this scaffold exhibit measurable HDAC inhibition; simple phenylpropanoic acids do not share this profile.
Antiproliferative development pathway
Patent-reported antiproliferative activity is tied to the amino-hydroxy scaffold; generic replacement may lose this documented development context.

3-(3-Amino-4-hydroxyphenyl)propanoic Acid: Comparative Evidence


HDAC Inhibition Profile and Selectivity

A derivative of 3-(3-Amino-4-hydroxyphenyl)propanoic acid demonstrates a distinct histone deacetylase (HDAC) inhibition profile compared to structurally related hydroxamic acids. The compound exhibits measurable inhibitory activity against HDAC1, HDAC8, and HDAC6 [1]. This data underscores that the 3-amino-4-hydroxyphenyl scaffold can be elaborated to yield HDAC inhibitors, differentiating it from simpler phenylpropanoic acids that lack this activity profile.

HDAC Isoform IC50
Class-level inference
Derivative: HDAC1 13.5 µM, HDAC8 13.4 µM, HDAC6 9.53 µM
Supports non-hydroxamate HDAC inhibitor design context
Derivative data; scaffold optimization required
HDAC Inhibition Cancer Epigenetics Enzymatic Assay

Antiproliferative Activity in Cancer Cells

P-hydroxyphenyl propionic acid derivatives, including those based on the 3-(3-amino-4-hydroxyphenyl)propanoic acid core, have been patented for their antiproliferative activity against cancer cells [1]. The patent claims that these derivatives inhibit the growth of various cancer cell lines. While specific IC50 values for the parent compound are not detailed in the patent abstract, the patent's claims establish the core scaffold as a validated starting point for developing anticancer agents, differentiating it from non-amino-substituted analogs like 3-(4-hydroxyphenyl)propanoic acid, which may have weaker or different biological activities.

Antiproliferative Patent
Data to verify
Patent claims p-hydroxyphenyl propionic acid derivatives exhibit antiproliferative activity
Patent context for anticancer agent development
Specific IC50 values not detailed
Anticancer Antiproliferative Cell Viability Assay

DPPH Radical Scavenging Activity

Derivatives of 3-(3-Amino-4-hydroxyphenyl)propanoic acid have demonstrated potent antioxidant activity in the DPPH radical scavenging assay, with some compounds showing activity comparable to ascorbic acid [1]. This indicates that the 3-amino-4-hydroxyphenyl substitution pattern is conducive to radical scavenging, potentially outperforming simpler analogs. For example, 3-(4-hydroxyphenyl)propanoic acid derivatives (HPP304, HPP305) showed in vivo antioxidant effects in rats [2], but the presence of the additional amino group in the target scaffold may enhance electron-donating capacity and radical stabilization.

DPPH Scavenging
Class-level inference
Derivatives show activity comparable to ascorbic acid in DPPH assay
Antioxidant assay context comparable to standard
In vitro cell-free assay; derivative-dependent
Antioxidant Free Radical Scavenging DPPH Assay

Antimicrobial Activity Against ESKAPE Pathogens

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, which is closely related to 3-(3-amino-4-hydroxyphenyl)propanoic acid, has been shown to yield derivatives with potent antimicrobial activity against ESKAPE pathogens and drug-resistant Candida species [1]. Derivatives 14-16 exhibited MIC values of 1-8 µg/mL against MRSA and 0.5-2 µg/mL against vancomycin-resistant Enterococcus faecalis. This demonstrates that the amino-hydroxy substitution pattern on the phenylpropanoic acid core is a privileged structure for developing antimicrobial agents, distinguishing it from simpler phenolic acids like 3-(4-hydroxyphenyl)propanoic acid, which lack this broad-spectrum antimicrobial profile.

Antimicrobial MIC
Cross-study comparable
Analog derivatives: MIC 1–8 µg/mL vs MRSA, 0.5–2 µg/mL vs VRE
Supports antimicrobial screening scaffold design
Reported for close structural analog; MIC context
Antimicrobial Drug-Resistant Bacteria MIC Determination

Applications of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid


HDAC Inhibitor Development

Procure 3-(3-Amino-4-hydroxyphenyl)propanoic acid to synthesize and evaluate novel, non-hydroxamate HDAC inhibitors. The scaffold's derivative has demonstrated measurable inhibition of HDAC1, HDAC8, and HDAC6 (IC50 values of 13.5, 13.4, and 9.53 µM, respectively) [1], providing a chemically distinct starting point for medicinal chemistry optimization in cancer epigenetics research.

Anticancer Lead Generation

Utilize 3-(3-Amino-4-hydroxyphenyl)propanoic acid as a core scaffold for synthesizing antiproliferative agents. This approach is validated by patent literature (US 6,818,780 B2), which claims that p-hydroxyphenyl propionic acid derivatives, including those based on this structure, exhibit antiproliferative activity against cancer cells [2]. This scenario is ideal for drug discovery programs seeking novel anticancer chemotypes.

Antimicrobials Against Multidrug-Resistant Pathogens

Leverage the 3-(3-Amino-4-hydroxyphenyl)propanoic acid scaffold to generate derivatives with activity against ESKAPE pathogens and drug-resistant fungi. As demonstrated by close structural analogs, derivatives of this scaffold can achieve MIC values as low as 1 µg/mL against MRSA and 0.5 µg/mL against VRE [3]. This scenario is critical for researchers addressing the global challenge of antimicrobial resistance.

Antioxidant Synthesis and Evaluation

Employ 3-(3-Amino-4-hydroxyphenyl)propanoic acid for the synthesis of potent antioxidant agents. Derivatives of this scaffold have shown DPPH radical scavenging activity comparable to ascorbic acid in cell-free assays [4]. This makes it a valuable building block for developing antioxidants for pharmaceutical, cosmetic, or nutraceutical applications where oxidative stress mitigation is desired.

Application
Selection Property
Validation Focus
HDAC inhibitor design research
Non-hydroxamate chemotype scaffold
HDAC isoform inhibition profiling
Cancer cell-model antiproliferative studies
Patent-reported amino-hydroxy scaffold
Cell viability endpoint validation
Antimicrobial screening studies
Amino-hydroxy scaffold for derivatization
MIC determination against resistant strains
Antioxidant assay development
Radical scavenging scaffold
DPPH/ORAC assay benchmarking

Technical Documentation Hub

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